Ofloxacin Q acid, (R)-
CAS No.: 110548-07-7
Cat. No.: VC21345697
Molecular Formula: C13H9F2NO4
Molecular Weight: 281.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 110548-07-7 |
---|---|
Molecular Formula | C13H9F2NO4 |
Molecular Weight | 281.21 g/mol |
IUPAC Name | (2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Standard InChI | InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m1/s1 |
Standard InChI Key | NVKWWNNJFKZNJO-RXMQYKEDSA-N |
Isomeric SMILES | C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |
SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |
Canonical SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |
Appearance | White Solid to Pale Yellow Solid |
Chemical Identity and Fundamental Properties
Ofloxacin Q acid, (R)- is chemically defined as (2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0<sup>5,13</sup>]trideca-5(13),6,8,11-tetraene-11-carboxylic acid according to IUPAC nomenclature conventions . This compound has the molecular formula C<sub>13</sub>H<sub>9</sub>F<sub>2</sub>NO<sub>4</sub> with a calculated molecular weight of 281.21 g/mol . It is also identified in scientific literature under several synonyms including (R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7h- oxazino[2,3,4-ij]quinoline-6-carboxylic acid and Levofloxacin Impurity 8, indicating its relationship to widely used fluoroquinolone antibiotics .
The compound contains multiple functional groups that contribute to its chemical reactivity and pharmacological significance, including a carboxylic acid group, fluorine substituents, and an oxazine ring system. These structural features play crucial roles in its physical and chemical behavior, particularly in analytical separation and detection methodologies employed in pharmaceutical quality control processes.
Identification Parameters
Ofloxacin Q acid, (R)- is cataloged in major chemical databases with specific identifiers that facilitate its unambiguous recognition in scientific literature and regulatory documentation. The compound possesses a distinct PubChem CID of 688334, while its InChIKey is NVKWWNNJFKZNJO-RXMQYKEDSA-N . These standardized identifiers enable precise reference in pharmaceutical research and regulatory submissions, ensuring consistent identification across different platforms and databases.
Historical Context and Development
The compound was first entered into chemical databases on July 7, 2005, with the most recent modification to its record occurring on February 22, 2025 . This timeline suggests ongoing scientific interest in this compound, particularly in the context of pharmaceutical quality control and analytical chemistry. As a chiral molecule with the R configuration, it represents an important stereochemical variant that has specific implications for analytical separation and pharmaceutical purity assessment.
Structural Characteristics and Molecular Architecture
The molecular structure of Ofloxacin Q acid, (R)- features a complex tricyclic system with key stereochemical properties that influence its behavior in chemical and biological systems. The R-configuration at the stereogenic center represents a critical aspect of its three-dimensional arrangement, distinguishing it from its enantiomeric counterpart.
Stereochemistry and Chirality
The compound possesses a single stereogenic center with the R configuration, which determines its three-dimensional spatial arrangement. This stereochemical feature is particularly significant in pharmaceutical contexts, as different enantiomers may exhibit distinct pharmacological properties and behaviors in biological systems. The R configuration specifically refers to the arrangement of substituents around this chiral center according to the Cahn-Ingold-Prelog priority rules.
SMILES Notation and Structural Representation
The canonical SMILES notation for Ofloxacin Q acid, (R)- is C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O . This standardized notation encodes the complete connectivity and stereochemistry of the molecule, with the [C@@H] segment specifically denoting the R stereochemistry at the chiral center. This representation allows for computational analysis and structure-based studies of the compound.
Physicochemical Properties and Adsorption Behavior
The physicochemical properties of Ofloxacin Q acid, (R)- significantly influence its behavior in various experimental and analytical systems. Research has investigated its adsorption characteristics, particularly in comparison with its structural relatives.
pH-Dependent Adsorption Properties
Studies examining the adsorption behavior of ofloxacin enantiomers, including the R-(+)-OFL form, have demonstrated significant pH dependence. Experimental data shows that adsorption capacity (q values) gradually increases as pH rises from 2.0 to 5.0, with optimal adsorption occurring at pH values of 5.0 and 6.0 . The adsorption efficiency decreases sharply as pH increases from 6.0 to 10.0, indicating a narrow optimal pH range for maximum adsorption .
This pH-dependent behavior can be explained by the protonation states of functional groups present in the molecule. At low pH values (below 5.0), amino groups on both the compound and adsorbent materials become protonated, resulting in electrostatic repulsion that hinders effective adsorption. In the optimal pH range of 5.0-6.0, these functional groups exist predominantly in their molecular state, facilitating hydrogen bond formation and maximizing adsorption efficiency .
Adsorption Kinetics and Modeling
Research on the adsorption kinetics of ofloxacin enantiomers has evaluated different mathematical models to describe their behavior. Table 1 presents the adsorption kinetics parameters for R-(+)-OFL using pseudo-first-order and pseudo-second-order models.
Table 1. Adsorption Kinetics Parameters for R-(+)-OFL
Model | Equations | k | qe | qe,c | R² |
---|---|---|---|---|---|
Pseudo-first-order model | ln(qe − qt) = 0.517 − 0.138t | 0.138 | 0.712 | 0.598 | 0.8688 |
Pseudo-second-order model | t/qt = 1.404t + 7.945 | 0.248 | 0.712 | 0.708 | 0.9901 |
The data demonstrates that the pseudo-second-order model provides a better fit for the adsorption kinetics of R-(+)-OFL, as evidenced by the higher coefficient of determination (R² = 0.9901) compared to the pseudo-first-order model (R² = 0.8688) . This finding suggests that the rate-limiting step in the adsorption process may involve chemical interactions rather than simple physical diffusion.
Adsorption Isotherm Analysis
The adsorption equilibrium of R-(+)-OFL has been analyzed using both Freundlich and Langmuir isotherm models to understand the underlying mechanisms. Table 2 summarizes the parameters derived from these models.
Table 2. Adsorption Isotherm Parameters for R-(+)-OFL
Freundlich Model | Langmuir Model | ||||
---|---|---|---|---|---|
n | KF | R² | qm (mg·g⁻¹) | KL (L·mg⁻¹) | R² |
1.274 | 0.824 | 0.9921 | 107.527 | 0.004 | 0.9523 |
The Freundlich model shows a slightly better fit for the adsorption of R-(+)-OFL (R² = 0.9921) compared to the Langmuir model (R² = 0.9523) . This suggests that the adsorption process likely involves heterogeneous surface interactions rather than the formation of a uniform monolayer. The maximum adsorption capacity (qm) of 107.527 mg·g⁻¹ indicates the potential effectiveness of magnetic molecularly imprinted polymers (MMIPs) for the separation and purification of this compound.
Analytical Applications and Separation Technology
The distinctive chemical properties of Ofloxacin Q acid, (R)- have implications for analytical chemistry, particularly in the development of separation techniques for enantiomeric compounds.
Magnetic Molecularly Imprinted Polymers for Separation
Research has explored the use of magnetic molecularly imprinted polymers (MMIPs) for the selective adsorption and separation of ofloxacin enantiomers. These advanced materials combine the advantages of magnetic nanoparticles with the molecular recognition capabilities of imprinted polymers, offering enhanced separation efficiency and simplified recovery processes.
The synthesis of MMIPs typically involves the preparation of oleic acid-modified magnetite (OA-Fe₃O₄) nanoparticles through a coprecipitation method . These magnetic cores are then coated with a polymer layer containing recognition sites specific to the target molecule, created through a polymerization process in the presence of the template molecule.
Separation Performance and Imprinting Factors
The effectiveness of MMIPs for the separation of ofloxacin enantiomers can be evaluated through parameters such as adsorption capacity, partition coefficients, and imprinting factors. Table 3 presents these performance metrics for both S-(−)-OFL and R-(+)-OFL.
Table 3. Adsorption Capacities, Partition Coefficients, and Imprinting Factors
Analytes | qMIP (μg·g⁻¹) | qNIP (μg·g⁻¹) | KMIP (mL·g⁻¹) | KNIP (mL·g⁻¹) | α |
---|---|---|---|---|---|
S-(−)-OFL | 1455.83 | 821.90 | 69.72 | 24.50 | 2.85 |
R-(+)-OFL | 1449.15 | 824.00 | 68.95 | 24.59 | 2.80 |
The imprinting factor (α) values of 2.85 for S-(−)-OFL and 2.80 for R-(+)-OFL indicate the enhanced selectivity of MMIPs compared to non-imprinted polymers (MNIPs) . This demonstrates the potential of molecular imprinting technology for effective enantiomeric separation of ofloxacin-related compounds.
Analytical Recovery and Precision
The analytical performance of separation methods for ofloxacin enantiomers has been evaluated through recovery studies and precision assessments. Table 4 summarizes these parameters at different concentration levels.
Table 4. Recovery and Precision Data for Ofloxacin Enantiomers
Analytes | OFL Added (μg·g⁻¹) | Recovery (%) | Precision (RSD%) | |
---|---|---|---|---|
Intra-Day | Inter-Day | |||
S-(−)-OFL | 0.25 | 79.3 | 3.5 | 6.0 |
1.25 | 83.7 | 2.9 | 3.4 | |
2.5 | 84.1 | 3.9 | 4.2 | |
R-(+)-OFL | 0.25 | 79.2 | 3.6 | 5.6 |
1.25 | 83.9 | 3.2 | 3.5 | |
2.5 | 84.4 | 4.0 | 4.6 |
The recovery percentages for R-(+)-OFL range from 79.2% to 84.4% across different concentration levels, with relative standard deviations for precision generally below 5% for intra-day measurements and below 6% for inter-day measurements . These metrics indicate satisfactory reliability and reproducibility of the analytical methods employed for quantifying ofloxacin enantiomers, which has implications for the analysis of Ofloxacin Q acid, (R)-.
Relationship to Fluoroquinolone Antibiotics
Ofloxacin Q acid, (R)- has significant relevance in the context of fluoroquinolone antibiotics, particularly as it relates to levofloxacin. The compound is identified in scientific literature as Levofloxacin Impurity 8, indicating its importance in pharmaceutical quality control processes .
Structural Relationship to Levofloxacin
As a structural analog of levofloxacin, Ofloxacin Q acid, (R)- shares key molecular features with this widely used antibiotic. The primary structural differences likely involve modifications to functional groups that affect antimicrobial activity, pharmacokinetics, and chemical stability. Understanding these relationships is crucial for pharmaceutical development and quality assurance processes.
Significance in Pharmaceutical Quality Control
The identification and quantification of Ofloxacin Q acid, (R)- in pharmaceutical preparations is an essential aspect of quality control for fluoroquinolone antibiotics. As an identified impurity, its presence must be monitored and maintained below specified threshold levels to ensure drug safety and efficacy. The analytical methods discussed previously, including those employing molecularly imprinted polymers, may be relevant for such quality control applications.
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